molecular formula C6H5ClFN B3024696 6-Chloro-3-fluoro-2-methylpyridine CAS No. 884494-78-4

6-Chloro-3-fluoro-2-methylpyridine

Cat. No. B3024696
Key on ui cas rn: 884494-78-4
M. Wt: 145.56 g/mol
InChI Key: ICSRNKKGNHKSJH-UHFFFAOYSA-N
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Patent
US08178534B2

Procedure details

To a mixture of 6-chloro-3-fluoro-2-methylpyridine (4.7 g, 32.3 mmol) in isopropanol (100 mL) was added hydrazine hydrate (5 g, 100 mmol). After the mixture was refluxed for 5 hrs, additional hydrazine hydrate (5 g, 100 mmol) was added, and the reaction was refluxed for 3 days. The mixture was then concentrated to dryness and stored under high vacuum overnight. This material was used without further purification.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][CH:3]=1.O.[NH2:11][NH2:12]>C(O)(C)C>[F:9][C:5]1[C:6]([CH3:8])=[N:7][C:2]([NH:11][NH2:12])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
stored under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
This material was used without further purification

Outcomes

Product
Name
Type
Smiles
FC=1C(=NC(=CC1)NN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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